1-(3-Methylbutoxy)-4-nitrobenzene
Description
1-(3-Methylbutoxy)-4-nitrobenzene is a nitroaromatic compound featuring a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)) at the para position of the nitrobenzene ring. For instance, compounds like 1-(3-Bromopropoxy)-4-nitrobenzene () and 1-sec-Butyl-4-nitrobenzene () share the nitrobenzene core with varying substituents, enabling comparative analysis.
Properties
CAS No. |
7244-79-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3-methylbutoxy)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RHJHXRFOBKPCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing other nitro-substituted compounds, which are essential in pharmaceuticals and agrochemicals.
Key Reactions:
- Nitration: The nitro group can be modified to introduce other substituents, allowing for the creation of diverse derivatives.
- Esterification: The ether group can undergo reactions to form esters, expanding its utility in synthetic pathways.
Material Science Applications
1-(3-Methylbutoxy)-4-nitrobenzene has potential applications in the development of advanced materials. Its properties can be harnessed in creating polymers with specific functionalities.
Potential Uses:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or chemical resistance.
- Coatings: Its chemical structure may provide unique characteristics for protective coatings and films.
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, making it a candidate for further investigation in medicinal chemistry.
Research Findings:
- Some studies have indicated that nitroaromatic compounds can exhibit antimicrobial and anticancer properties. Therefore, this compound could serve as a lead compound for drug development.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of new anticancer agents derived from nitroaromatic compounds. Researchers found that modifying the nitro group on compounds like this compound led to enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Development of Polymer Composites
Another research effort focused on incorporating this compound into polymer composites. The resulting materials exhibited improved thermal stability and mechanical strength, showcasing the compound's versatility in material applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituent on the nitrobenzene ring significantly impacts physical and chemical properties. Key analogs include:
Notes:
- *Molecular weight calculated based on formula C₁₁H₁₅NO₃.
- Substituents with halogens (Br, Cl) or sulfur increase reactivity in substitution reactions, while alkyl/alkoxy groups enhance hydrophobicity .
Solvatochromism and Tautomerism
While this compound lacks direct data, related azo-azomethine compounds (–3) exhibit solvatochromism and tautomerism:
- Aliphatic substituents (e.g., -O-(CH₂)₂CH(CH₃)) favor enol-imine tautomers due to weaker intramolecular hydrogen bonding.
- Aromatic substituents (e.g., -C₆H₅) stabilize keto-amine forms via stronger hydrogen bonds .
- Solvatochromism : Nitrobenzene derivatives with electron-withdrawing groups show bathochromic shifts in polar solvents (e.g., λmax increases in DMSO vs. hexane) .
Key Research Findings
Substituent-Driven Reactivity : Halogenated nitrobenzenes (e.g., bromopropoxy) undergo nucleophilic substitution more readily than alkoxy analogs, enabling diverse functionalization .
Solubility Trends : Alkoxy derivatives (e.g., 3-methylbutoxy) are soluble in DMSO, DMF, and THF, whereas bulkier aryl groups reduce solubility .
Thermal Stability : Benzylsulfanyl derivatives exhibit higher melting points (91–93°C) compared to alkoxy analogs, likely due to stronger intermolecular forces .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of 4-nitrophenol to form a phenoxide ion, which attacks the primary alkyl halide. Key parameters include:
-
Base Selection : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydroxide (NaOH) are commonly used to generate the phenoxide ion. Stronger bases like sodium hydride (NaH) may enhance reaction rates but risk side reactions.
-
Solvent Systems : Polar aprotic solvents such as acetonitrile or acetone optimize nucleophilicity, while ethanol or tetrahydrofuran (THF) balance solubility and cost.
-
Temperature : Reflux conditions (60–80°C) are typically employed to accelerate the reaction without promoting elimination.
Table 1: Optimization of Williamson Ether Synthesis Conditions
Challenges and Solutions
-
Alkyl Halide Accessibility : 1-Bromo-3-methylbutane is commercially available but costly. In situ generation via hydrobromic acid (HBr) and 3-methyl-1-butanol offers a cost-effective alternative.
-
By-product Formation : Competitive elimination (E2) is minimized using primary alkyl halides and avoiding tertiary substrates.
-
Workup Procedures : Liquid-liquid extraction with ethyl acetate and brine, followed by column chromatography (hexane/ethyl acetate), ensures high purity.
Nitration of Pre-formed Ether Precursors
An alternative route involves nitrating 1-(3-methylbutoxy)benzene to introduce the nitro group para to the ether linkage. This two-step method is less common due to stricter regioselectivity requirements.
Nitration Conditions
Table 2: Nitration Efficiency vs. Reaction Parameters
Limitations
-
Regioselectivity : Despite the ether’s directing effect, meta-nitration (≤10%) necessitates chromatographic separation.
-
Functional Group Tolerance : The nitro group’s electron-withdrawing nature complicates further modifications.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(3-Methylbutoxy)-4-nitrobenzene via Williamson ether synthesis?
- Methodology : The compound can be synthesized by reacting 4-nitrophenol with 1-bromo-3-methylbutane in the presence of a strong base (e.g., NaOH or K₂CO₃). A polar aprotic solvent like DMF or DMSO is typically used at 80–100°C for 6–12 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key parameters include stoichiometric control of the alkylating agent and base to minimize side reactions like elimination .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocol : Use enclosed systems or local exhaust ventilation to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizing agents. Safety showers and eyewash stations must be accessible .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify alkoxy chain protons (δ ~3.5–4.5 ppm) and aromatic nitro group deshielding effects.
- FT-IR : Confirm nitro (O–N–O) stretches at ~1520 and 1350 cm⁻¹ and ether C–O bonds at ~1250 cm⁻¹.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (m/z calculated for C₁₁H₁₅NO₃: 209.1) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Contradiction Analysis : Solubility discrepancies often arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify crystalline phases. Use Hansen solubility parameters (δD, δP, δH) to model solvent interactions. For example, moderate solubility in ethanol (δ ~26 MPa¹/²) vs. poor solubility in hexane (δ ~14 MPa¹/²) aligns with its semi-polar structure .
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?
- Experimental Design : Use selective catalysts (e.g., Pd/C with controlled H₂ pressure) or protecting groups for the nitro moiety. Alternatively, employ transfer hydrogenation with ammonium formate to reduce competing side reactions. Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. How does the electron-withdrawing nitro group influence the ether’s reactivity in SNAr (nucleophilic aromatic substitution)?
- Mechanistic Insight : The nitro group at the para position activates the benzene ring toward electrophilic substitution but deactivates it for SNAr due to meta-directing effects. Computational studies (DFT) reveal increased positive charge at the ortho and para positions, favoring nucleophilic attack only under strong basic conditions (e.g., NaNH₂ in liquid NH₃) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
